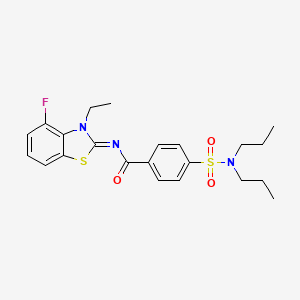

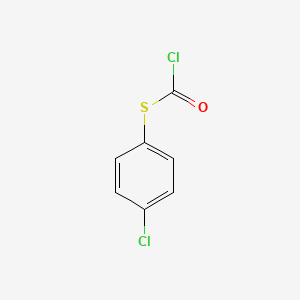

![molecular formula C22H20N4 B2703334 1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 611197-67-2](/img/structure/B2703334.png)

1-(Benzylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of organic compounds known as benzimidazoles, which are characterized by a benzene ring fused to an imidazole ring . Benzimidazoles and their derivatives have been found to possess a wide range of biological activities, including antimalarial properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzimidazoles are generally synthesized through the reaction of o-phenylenediamine with carboxylic acids or their derivatives . The synthesis of related compounds involves various methodologies .Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole core, a benzylamino group, and a propan-2-yl group. The benzimidazole core is a bicyclic heteroarene, a type of organic compound with a ring structure containing atoms of at least two different elements .Chemical Reactions Analysis

The chemical reactions of benzimidazoles depend on the substituents present in the molecule. In general, benzimidazoles can undergo electrophilic substitution reactions .Scientific Research Applications

Synthesis and Optical Properties

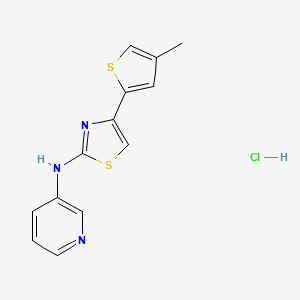

A series of novel substituted 1,3,4-oxadiazole derivatives containing the pyrido[1,2-a]benzimidazole moiety have been synthesized and characterized. These compounds show significant optical properties, displaying blue-green emissions in dilute solutions with high quantum yields of fluorescence. This makes them potential candidates for applications in the field of luminescence and materials science (Yang et al., 2011).

Novel Multicomponent Synthesis

Research has developed a novel one-pot, four-component reaction that efficiently produces polysubstituted pyrido[1,2-a]benzimidazole derivatives. This synthesis approach offers a simplified and efficient method for creating complex molecules, which could be beneficial in the development of new pharmaceuticals and materials (Yan et al., 2009).

Green Chemistry Approach

A green multicomponent synthesis of 1,2-dihydro-pyrimido[1,2-a]benzimidazole-3-carbonitrile derivatives has been reported, utilizing water as the solvent and microwave irradiation. This methodology highlights the importance of green chemistry principles in the synthesis of heterocyclic compounds, providing an environmentally friendly and cost-effective approach (Liu et al., 2008).

Heterocyclic Chemistry Innovations

Innovative methods for the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine, triazolo[1,5-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives, have been developed. These compounds incorporate the phenylsulfonyl moiety and have been synthesized using both thermal and microwave irradiation, showing the versatility and adaptability of heterocyclic chemistry in synthesizing complex structures (Salem et al., 2015).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(benzylamino)-3-propan-2-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4/c1-15(2)17-12-21(24-14-16-8-4-3-5-9-16)26-20-11-7-6-10-19(20)25-22(26)18(17)13-23/h3-12,15,24H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQRKBZSHDUNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C2=NC3=CC=CC=C3N2C(=C1)NCC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2703251.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2703256.png)

![N-(1-cyanocyclohexyl)-2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]-N-methylpropanamide](/img/structure/B2703260.png)

![ethyl 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)butanoate](/img/structure/B2703261.png)

![2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2703262.png)

![N-(furan-2-ylmethyl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2703265.png)

![N-benzyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2703273.png)